N-(2,3-Dimethoxybenzyl)-3-(morpholin-4-yl)propan-1-amine (C2H2O4)
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Overview
Description
N-(2,3-Dimethoxybenzyl)-3-(morpholin-4-yl)propan-1-amine (C2H2O4) is a chemical compound that features a benzyl group substituted with two methoxy groups, a morpholine ring, and a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethoxybenzyl)-3-(morpholin-4-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl chloride and morpholine.
Reaction: The 2,3-dimethoxybenzyl chloride undergoes a nucleophilic substitution reaction with morpholine to form N-(2,3-dimethoxybenzyl)morpholine.
Chain Extension: The resulting product is then reacted with 3-chloropropan-1-amine under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethoxybenzyl)-3-(morpholin-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of N-(2,3-dimethoxybenzyl)-3-(morpholin-4-yl)propan-1-amine derivatives.
Substitution: Formation of brominated or nitrated derivatives of the benzyl group.
Scientific Research Applications
N-(2,3-Dimethoxybenzyl)-3-(morpholin-4-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethoxybenzyl)-3-(morpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dimethoxybenzyl)-2-(morpholin-4-yl)ethan-1-amine: Similar structure but with a shorter ethyl chain.
N-(2,3-Dimethoxybenzyl)-4-(morpholin-4-yl)butan-1-amine: Similar structure but with a longer butyl chain.
N-(2,3-Dimethoxybenzyl)-3-(piperidin-4-yl)propan-1-amine: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
N-(2,3-Dimethoxybenzyl)-3-(morpholin-4-yl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, may enhance its solubility and ability to interact with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.C2H2O4/c1-19-15-6-3-5-14(16(15)20-2)13-17-7-4-8-18-9-11-21-12-10-18;3-1(4)2(5)6/h3,5-6,17H,4,7-13H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHJXDSFVHTUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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